Nor-N-hydroxy-nor-L-arginine acetate, commonly referred to as nor-NOHA acetate, is a synthetic compound that serves as a potent and reversible inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine. This compound is classified within the group of organic compounds known as L-alpha-amino acids, specifically under carboxylic acids and derivatives. It has garnered attention in scientific research for its potential therapeutic applications, particularly in the context of ischemia-reperfusion injury and other conditions related to arginine metabolism.
Nor-NOHA acetate is synthesized from its precursor nor-N-hydroxy-nor-L-arginine, which itself is derived from L-arginine. The compound is commercially available from various suppliers, including Cayman Chemical and Enzo Biochem, and is primarily used for research purposes.
Nor-NOHA acetate can be synthesized through various chemical methods involving the modification of L-arginine. The synthesis typically involves the following steps:
The synthesis process requires careful control of reaction conditions including pH, temperature, and reaction time to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance are employed to confirm the structure and purity of the final product.
The molecular structure of nor-NOHA acetate consists of a backbone typical of amino acids with specific functional groups that confer its inhibitory properties on arginase.
The compound has a distinctive configuration characterized by:
The InChI Key for nor-NOHA acetate is KOBHCUDVWOTEKO-VKHMYHEASA-N, which provides a unique identifier for its chemical structure.
Nor-NOHA acetate primarily functions as an inhibitor of arginase. Its mechanism involves binding to the manganese cluster at the active site of arginase, thereby preventing the enzyme from catalyzing the conversion of L-arginine into L-ornithine.
Research indicates that nor-NOHA acetate exhibits an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low micromolar range (approximately 12 ± 5 µM), demonstrating its potency against arginase in various biological systems.
The mechanism by which nor-NOHA acetate exerts its effects involves competitive inhibition at the active site of arginase. By binding effectively to this site, it reduces the availability of L-arginine for conversion into other metabolites, thus influencing pathways related to nitric oxide production and other metabolic processes.
Studies have shown that treatment with nor-NOHA acetate can lead to increased nitric oxide synthase activity due to reduced competition for L-arginine, thereby enhancing nitric oxide production in certain biological contexts.
Key chemical properties include:
Nor-NOHA acetate has several scientific applications, including:
Arginase enzymes (Arginase 1 and Arginase 2) catalyze the hydrolysis of L-arginine to ornithine and urea, occupying a pivotal position in nitrogen metabolism and polyamine biosynthesis. This reaction depletes extracellular L-arginine, impairing T-cell receptor expression and dampening antitumor immunity. Myeloid-derived suppressor cells (MDSCs) in tumor microenvironments exploit this mechanism to create immunosuppressive niches that facilitate cancer progression [1] [3]. Similarly, pathogens like Mycobacterium tuberculosis (Mtb) and HIV co-opt arginase activity to evade host defenses, establishing chronic infections through metabolic reprogramming of immune cells [4] [6].
Nor-NOHA acetate (Nω-hydroxy-nor-L-arginine acetate) competitively inhibits arginase by mimicking the transition state of the substrate L-arginine. Its hydroxamate group displaces the metal-bridging hydroxide in arginase’s binuclear manganese cluster, forming coordination bonds that block catalytic activity. With half-maximal inhibitory concentrations (IC50) of 0.5–2 μM against hepatic and myeloid arginase isoforms, nor-NOHA acetate restores L-arginine pools, reactivating nitric oxide synthase (NOS)-dependent pathways and T-cell functionality [2] [5] [8]. This metabolic reprogramming underlies its therapeutic effects:
Table 1: Arginase Isoforms and Cellular Impact of Nor-NOHA Acetate
Parameter | Arginase 1 (Cytosolic) | Arginase 2 (Mitochondrial) | Nor-NOHA Acetate Intervention |
---|---|---|---|
Primary Sites | Myeloid cells, liver | Kidney, brain, endothelial cells | Broad-spectrum inhibition |
Pathological Roles | Tumor immunosuppression; HIV-associated immune suppression | Cancer cell proliferation; HIV-Mtb co-infection progression | Reverses immunosuppression; reduces pathogen survival |
Metabolic Outcome | Depletes L-arginine; reduces NO production | Elevates polyamines (e.g., spermine) | Restores L-arginine; increases NO/spermine balance [4] [6] |
Liposomal encapsulation strategies enhance nor-NOHA acetate’s bioavailability by exploiting nanoparticle-innate immune cell interactions. Formulations using long-acyl-chain lipids (e.g., DSPC) demonstrate sustained release kinetics, prolonging arginase inhibition ex vivo and potentiating anticancer immunity [1] [3].
Nor-NOHA acetate emerged from structure-activity relationship studies of amino acid analogs in the 1990s. Its design leveraged crystallographic data revealing arginase’s catalytic site, enabling precise mimicry of L-arginine’s transition state during hydrolysis [5] [7]. Early biochemical assays established its superiority over initial inhibitors like Nω-hydroxy-L-arginine (NOHA), demonstrating 10-fold greater potency against rat hepatic arginase (IC50 = 0.5 μM) and reversible binding kinetics [5] [9]. Key milestones include:
Table 2: Milestones in Nor-NOHA Acetate Research
Year | Development | Significance |
---|---|---|
1997 | First synthesis and enzyme kinetics | Characterized as high-affinity competitive inhibitor (Ki = 0.5 μM) [5] |
2004 | Mechanistic studies in cancer immunity | Demonstrated reversal of MDSC-mediated T-cell suppression in tumor models [5] |
2024 | Liposomal encapsulation proof-of-concept | Achieved retention of therapeutic activity with improved pharmacokinetics [1] [3] |
Contemporary research significance spans three domains:
Nor-NOHA acetate occupies a distinct niche among arginase inhibitors due to its balanced potency, synthetic accessibility, and evolving delivery technologies. Comparative analysis reveals key differentiation points:
Table 3: Pharmacological Comparison of Major Arginase Inhibitors
Inhibitor | Molecular Weight | Mechanism | Selectivity | Research Applications |
---|---|---|---|---|
Nor-NOHA acetate | 296.28 g/mol | Transition-state mimic; competitive | Comparable for Arg1/Arg2 | Cancer immunotherapy; chronic infections; vascular dysfunction [2] [8] [9] |
2(S)-Amino-6-boronohexanoic acid (ABH) | 174.03 g/mol | Boronate transition-state analog | 10-fold preference for Arg1 | Asthma models; erectile dysfunction studies |
S-(2-Boronoethyl)-L-cysteine (BEC) | 163.00 g/mol | Boronate transition-state analog | Moderate Arg1 selectivity | Cardiovascular research; enzyme kinetics |
Amino acid analogs (e.g., norvaline) | Variable | Substrate competition | Low | Limited to biochemical assays |
Structural Advantages: Unlike boronic acid derivatives (e.g., ABH, BEC) that form covalent complexes with arginase’s manganese cluster, nor-NOHA acetate’s hydroxamate group enables reversible coordination. This preserves catalytic site integrity and reduces risks of non-specific metal chelation [7]. Molecular dynamics simulations confirm arginase’s catalytic site plasticity accommodates nor-NOHA acetate’s aliphatic chain without requiring conformational expansion—a limitation observed with bulkier inhibitors [7].
Functional Differentiation:
Limitations and Research Gaps: Despite its broad applicability, nor-NOHA acetate exhibits negligible isoform selectivity and undefined off-target effects. CRISPR-Cas9 knockout studies confirm that its anti-leukemic activity persists independently of ARG2 suppression, suggesting modulation of alternative pathways like polyamine metabolism or mitochondrial respiration [6]. This contrasts with boronic acid inhibitors, whose effects strictly correlate with arginase suppression.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0